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Compound of Interest

Compound Name: R547

Cat. No.: B1678716 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide to the in vivo administration of R547, a

potent and selective cyclin-dependent kinase (CDK) inhibitor, in mouse models of cancer. The

following protocols and data are compiled from preclinical studies and are intended to assist in

the design of efficacious and well-tolerated dosing schedules.

Data Presentation: Quantitative Dosing Schedules
The following tables summarize the reported dosing schedules for R547 in various in vivo

mouse xenograft models. These data highlight the flexibility of R547 administration through

both oral and intravenous routes.

Table 1: Oral Administration of R547 in Human Tumor Xenograft Models
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Mouse
Model

Tumor Type
Dose
(mg/kg)

Dosing
Schedule

Observed
Efficacy
(Tumor
Growth
Inhibition -
TGI)

Citation

Nude Mice

Colon, Lung,

Breast,

Prostate,

Melanoma

40 Daily 79-99% [1]

Nude Mice
HCT116

Colorectal
38

Daily (single

dose)
Significant [2]

Nude Mice
HCT116

Colorectal
19

Every 12

hours
Significant [2]

Nude Mice
HCT116

Colorectal
12.5 Every 8 hours Significant [2]

Nude Mice
HCT116

Colorectal
25, 50, 75 Daily Up to 95% [1][3]

Table 2: Intravenous Administration of R547 in Human Tumor Xenograft Models

Mouse
Model

Tumor Type
Dose
(mg/kg)

Dosing
Schedule

Observed
Efficacy
(Tumor
Growth
Inhibition -
TGI)

Citation

Nude Mice

Various

Human

Tumors

40 Once Weekly 61-95% [1]
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Note: The effective doses of R547 were reported to be well-tolerated, with no significant body

weight loss or overt signs of toxicity observed during the study periods.[1]

Signaling Pathway and Mechanism of Action
R547 is a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), primarily

targeting CDK1/cyclin B, CDK2/cyclin E, and CDK4/cyclin D1 with high affinity (Ki = 1-3

nmol/L).[4] Inhibition of these CDKs disrupts the cell cycle, leading to a block at the G1 and G2

phases and subsequent induction of apoptosis in cancer cells.[4] A key pharmacodynamic

marker of R547 activity is the reduced phosphorylation of the retinoblastoma protein (Rb) at

specific CDK phosphorylation sites.[1][4]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1678716?utm_src=pdf-body
https://www.selleckchem.com/products/r547.html
https://www.benchchem.com/product/b1678716?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17121911/
https://pubmed.ncbi.nlm.nih.gov/17121911/
https://www.benchchem.com/product/b1678716?utm_src=pdf-body
https://www.selleckchem.com/products/r547.html
https://pubmed.ncbi.nlm.nih.gov/17121911/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Cycle Progression

G1 Phase

S Phase G2 Phase

M Phase

CDK4/Cyclin D1

Rb Phosphorylation

Cell Cycle Arrest
(G1/G2)

CDK2/Cyclin E

CDK1/Cyclin B

Promotes
 G2/M Transition

E2F ReleaseInhibits

Promotes
S-Phase Entry

Apoptosis

R547

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Tumor Cell Implantation
(e.g., HCT116 in nude mice)

End

Tumor Growth Monitoring
(until ~100 mm³)

Randomization of Mice
(Treatment vs. Control)

Initiate Dosing Schedule
(Oral or IV)

Monitor Tumor Volume
& Animal Health

Study Endpoint
(e.g., Day 21)

Tumor Collection &
Pharmacodynamic Analysis

(e.g., pRb levels)

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1678716?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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